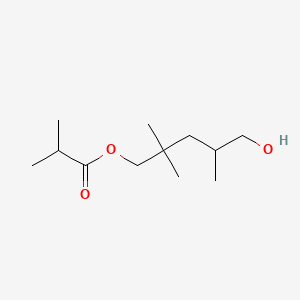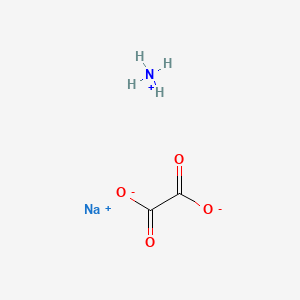
Oxalic acid, ammonium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid, ammonium sodium salt is a compound that combines oxalic acid with ammonium and sodium ions. . It is widely used in various applications, including as a cleaning agent and in the preparation of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxalic acid, ammonium sodium salt can be achieved through various synthetic routes. One common method involves the reaction of oxalic acid with ammonium hydroxide and sodium hydroxide. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired salt.
Industrial Production Methods
Industrial production of this compound often involves the use of oxalic acid as a starting material. The oxalic acid is reacted with ammonium hydroxide and sodium hydroxide in large-scale reactors. The reaction mixture is then purified through crystallization and filtration to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid, ammonium sodium salt undergoes various chemical reactions, including:
Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to formic acid under specific conditions.
Substitution: The ammonium and sodium ions can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Acids and bases: To control the pH of the reaction environment.
Major Products Formed
The major products formed from reactions involving this compound include carbon dioxide, water, formic acid, and various substituted salts depending on the reaction conditions .
Scientific Research Applications
Oxalic acid, ammonium sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in biological systems, including its effects on metabolic pathways.
Medicine: Investigated for its potential therapeutic applications and its role in disease mechanisms.
Industry: Utilized in the production of cleaning agents, rust removers, and other industrial chemicals
Mechanism of Action
The mechanism of action of oxalic acid, ammonium sodium salt involves its ability to chelate metal ions and participate in redox reactions. It can bind to metal ions such as calcium and iron, forming stable complexes. This chelation process is crucial in various biological and industrial applications. Additionally, oxalic acid can undergo decarboxylation to produce formic acid and carbon dioxide, which are involved in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxalic acid, ammonium sodium salt include:
Calcium oxalate: A common component of kidney stones.
Sodium oxalate: Used in various industrial applications.
Ammonium oxalate: Utilized in analytical chemistry and as a reagent.
Uniqueness
This compound is unique due to its combination of ammonium and sodium ions, which provides distinct chemical properties and reactivity compared to other oxalate salts. This uniqueness makes it valuable in specific applications where both ammonium and sodium ions are required .
Properties
CAS No. |
84000-96-4 |
|---|---|
Molecular Formula |
C2H4NNaO4 |
Molecular Weight |
129.05 g/mol |
IUPAC Name |
azanium;sodium;oxalate |
InChI |
InChI=1S/C2H2O4.H3N.Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H3;/q;;+1/p-1 |
InChI Key |
ZKINKNZKTUUXLV-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[NH4+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



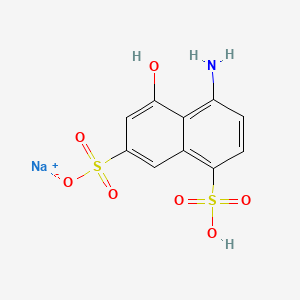

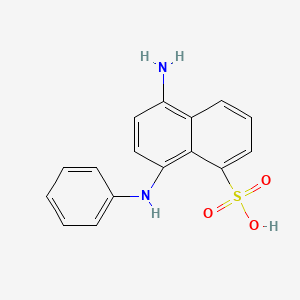
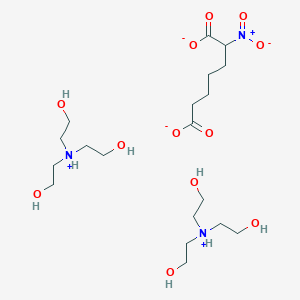
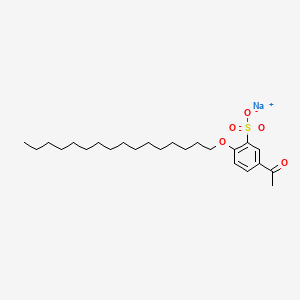
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)

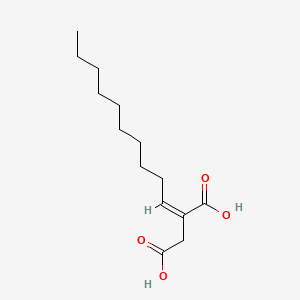
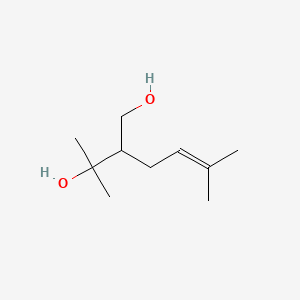
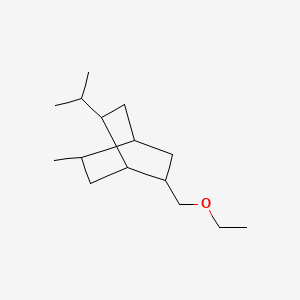
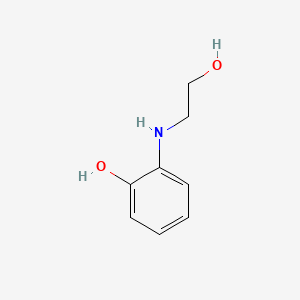
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
